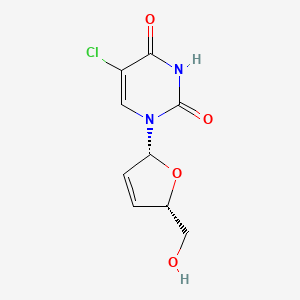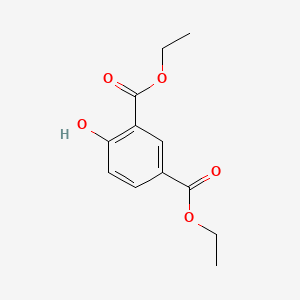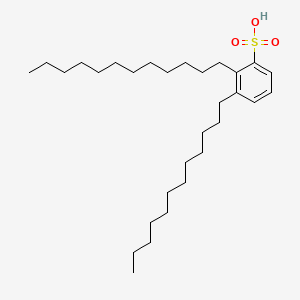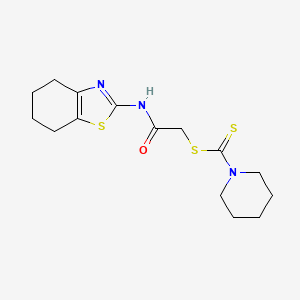![molecular formula C14H11NO5S B12798104 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid CAS No. 110046-43-0](/img/structure/B12798104.png)
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylsulfinyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid typically involves the nitration of a precursor benzoic acid derivative. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid . The phenylsulfinyl group can be introduced through sulfoxidation reactions involving appropriate sulfoxide precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts such as cobalt acetate in the presence of molecular oxygen can enhance the yield of the desired product .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The phenylsulfinyl group can be reduced to a phenylsulfide group under appropriate conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nitration reactions often use a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Phenylsulfide derivatives: from the reduction of the phenylsulfinyl group.
Applications De Recherche Scientifique
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfinyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Nitrobenzoic acid: Similar in structure but lacks the phenylsulfinyl group.
4-Nitrobenzoic acid: Similar but with the nitro group in the para position.
3-Methyl-4-nitrobenzoic acid: Contains a methyl group instead of the phenylsulfinyl group.
Uniqueness: 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is unique due to the presence of both the nitro and phenylsulfinyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
110046-43-0 |
|---|---|
Formule moléculaire |
C14H11NO5S |
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
4-(benzenesulfinylmethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO5S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-21(20)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
Clé InChI |
OLUMHCPDVGQCAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


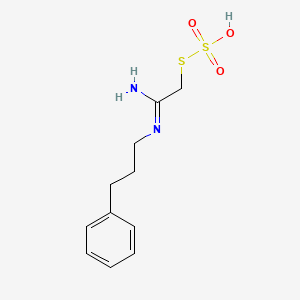

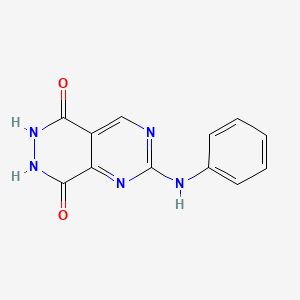


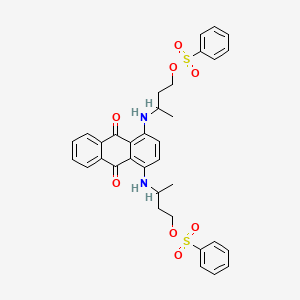
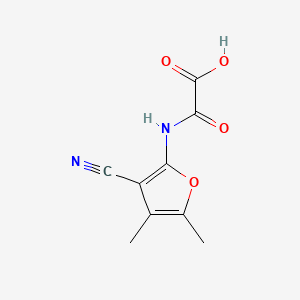
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
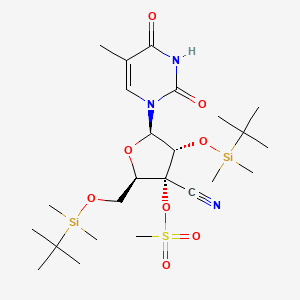
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
